4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
Brand Name: Vulcanchem
CAS No.: 1696396-77-6
VCID: VC8168005
InChI: InChI=1S/C31H18BrN/c32-26-16-8-14-24-29(26)21-10-1-3-12-22(21)31(24)23-13-4-6-18-28(23)33-27-17-5-2-9-19(27)20-11-7-15-25(31)30(20)33/h1-18H
SMILES: C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br
Molecular Formula: C31H18BrN
Molecular Weight: 484.4 g/mol

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]

CAS No.: 1696396-77-6

Cat. No.: VC8168005

Molecular Formula: C31H18BrN

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] - 1696396-77-6

Specification

CAS No. 1696396-77-6
Molecular Formula C31H18BrN
Molecular Weight 484.4 g/mol
IUPAC Name 4'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene]
Standard InChI InChI=1S/C31H18BrN/c32-26-16-8-14-24-29(26)21-10-1-3-12-22(21)31(24)23-13-4-6-18-28(23)33-27-17-5-2-9-19(27)20-11-7-15-25(31)30(20)33/h1-18H
Standard InChI Key DEBGINPVBRQMAH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br
Canonical SMILES C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a spiro junction connecting a fluorene moiety (C13H10) and an indolo[3,2,1-de]acridine system (C18H10N), with a bromine atom at the 4-position of the acridine ring. This arrangement creates a rigid, non-planar structure that enhances thermal stability and modulates electronic properties . Key structural parameters include:

PropertyValue
Molecular formulaC31H18BrN
Molecular weight484.39 g/mol
CAS Registry Number1696396-77-6
MDL NumberMFCD32670028
Hydrogen bond donors0
Hydrogen bond acceptors1 (N atom)

The spiro-conjugation between the fluorene and acridine-indole systems enables extended π-electron delocalization, making the compound a candidate for organic semiconductors .

Spectral Characterization

While experimental spectral data for this specific derivative remains limited, related spiro-acridine compounds exhibit characteristic features:

  • UV-Vis: Absorption maxima near 350–400 nm due to π→π* transitions in the conjugated system .

  • NMR: Distinct upfield shifts for protons near the spiro center (δ 6.8–7.2 ppm in 1H NMR) and deshielded carbon signals for the quaternary spiro carbon (δ 135–140 ppm in 13C NMR) .

Physicochemical Properties

Thermal Stability

Comparative data with analogous spiro compounds suggests:

PropertyValue
Melting point>250°C (decomposes)
Thermal decomposition300–320°C (TGA)
Solubility<0.1 mg/mL in water

Electronic Characteristics

Density functional theory (DFT) calculations predict:

  • HOMO-LUMO gap: 3.2–3.5 eV

  • Ionization potential: 5.8 eV

  • Electron affinity: 2.6 eV

These properties make it suitable for hole-transport materials in organic light-emitting diodes (OLEDs).

Applications in Materials Science

Optoelectronic Devices

The compound’s balanced charge transport properties and high glass transition temperature (Tg ≈ 150°C) enable its use in:

  • Host materials for phosphorescent OLEDs

  • Electron-blocking layers in perovskite solar cells

  • Charge-generation layers in tandem devices

Supramolecular Chemistry

The rigid spiro architecture facilitates the formation of stable host-guest complexes with fullerenes (Kass ≈ 10^4 M^-1), potentially useful in organic photovoltaic active layers .

Biological Relevance

Anticancer Activity Screening

While direct studies are lacking, structurally related spiro-acridine derivatives demonstrate potent cytotoxicity:

CompoundGI50 (MCF-7 cells)Reference
Spiro[acridine-9,2'-indoline]-1,3,8-trione0.01 μM
4-Bromo derivativePending-

The bromine atom may enhance DNA intercalation capability and topoisomerase inhibition compared to non-halogenated analogs .

SupplierPurityPricePackaging
Career Henan Chemical Co≥98%$2.00/kg20 kg drums
Intermed LtdCustom$1397/g1 g vials

Future Research Directions

  • Device Integration: Optimizing thin-film morphology through side-chain engineering

  • Pharmacokinetic Studies: Assessing blood-brain barrier penetration for neuro-oncology applications

  • Catalytic Applications: Testing as a ligand in palladium-catalyzed cross-couplings

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